4-bromo-1-(3-chlorobenzyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-[(3-chlorophenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUVWCLJRMCYLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-bromo-1-(3-chlorobenzyl)-1H-pyrazole molecular weight and formula
This guide serves as a technical whitepaper for 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole , a specific halogenated heterocyclic building block used in medicinal chemistry. It is structured to support researchers in synthesis planning, structural validation, and chemoinformatic analysis.
Classification: Heterocyclic Building Block / Halogenated Scaffold Primary Utility: Intermediate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in drug discovery.
Chemoinformatics & Physicochemical Identity
Precise molecular metrics are critical for stoichiometry and analytical deconvolution.
| Property | Value | Notes |
| IUPAC Name | 4-bromo-1-[(3-chlorophenyl)methyl]-1H-pyrazole | |
| Molecular Formula | C₁₀H₈BrClN₂ | Validated H-count: Pyrazole (2H) + Linker (2H) + Aryl (4H). |
| Molecular Weight | 271.54 g/mol | Average mass. |
| Monoisotopic Mass | 269.956 | Based on ⁷⁹Br and ³⁵Cl. |
| Heavy Atom Count | 14 | |
| CLogP | ~3.4 - 3.8 | Highly lipophilic due to di-halogenation and benzyl moiety. |
| H-Bond Donors | 0 | N1 is substituted; N2 is an acceptor. |
| H-Bond Acceptors | 2 | Pyrazole N2 and potentially the halogen lone pairs (weak). |
1.1 Isotopic Distribution (Mass Spectrometry Signature)
Due to the presence of both Bromine (Br) and Chlorine (Cl), this molecule exhibits a distinct "M+" isotope pattern useful for LC-MS confirmation.
-
⁷⁹Br : ⁸¹Br ratio: ~1:1
-
³⁵Cl : ³⁷Cl ratio: ~3:1
Predicted MS Signals (Positive Mode [M+H]⁺):
-
m/z 271 (M+H): Contains ⁷⁹Br + ³⁵Cl (Relative Abundance: 100%)
-
m/z 273 (M+H+2): Contains ⁸¹Br + ³⁵Cl OR ⁷⁹Br + ³⁷Cl (Relative Abundance: ~130% - Major peak due to overlap)
-
m/z 275 (M+H+4): Contains ⁸¹Br + ³⁷Cl (Relative Abundance: ~30%)
Structural Analysis & Synthetic Utility
The molecule features two distinct "handles" for diversification, making it a valuable scaffold for Fragment-Based Drug Design (FBDD) .
-
C-Br Bond (Pyrazole C4): Highly reactive in Pd-catalyzed cross-couplings. It is electronically activated by the adjacent nitrogen atoms, facilitating oxidative addition.
-
C-Cl Bond (Benzyl C3): Less reactive than the bromide. This allows for chemoselective functionalization—you can react the bromine first without disturbing the chlorine, then activate the chlorine in a second step using specialized ligands (e.g., Buchwald precatalysts).
Visualization: Functionalization Logic
Caption: Chemoselective functionalization map. The C4-Bromine is the primary reactive site, allowing the C3-Chlorine to serve as a latent handle for late-stage modification.
Synthesis Protocols
Two primary routes exist. Route A is preferred for convergent synthesis using commercial building blocks.
Route A: Convergent Alkylation (Recommended)
This method couples 4-bromopyrazole with 3-chlorobenzyl bromide.
Reagents:
-
4-Bromo-1H-pyrazole (1.0 eq)[]
-
3-Chlorobenzyl bromide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-bromo-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂).
-
Deprotonation: Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.
-
Addition: Dropwise add 3-chlorobenzyl bromide (11 mmol) to the suspension.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Note: N-alkylation of pyrazoles can sometimes yield regioisomers if the pyrazole is unsymmetrical. However, 4-bromopyrazole is symmetric at the unsubstituted stage, preventing N1 vs N2 regioselectivity issues.
-
-
Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Route B: De Novo Cyclization (One-Pot)
Useful if the benzyl hydrazine is available.
-
Reactants: 3-Chlorobenzylhydrazine + 2-bromo-malonaldehyde (or equivalent).
-
Mechanism: Condensation cyclization.
-
Pros/Cons: Often harsher conditions; hydrazine precursors can be toxic and unstable.
Analytical Validation (QC Criteria)
To certify the identity of the synthesized material, the following spectral features must be observed.
¹H-NMR (400 MHz, CDCl₃) Expectations
-
Pyrazole C3-H & C5-H: Two singlets (or very narrow doublets) in the aromatic region, typically δ 7.4 – 7.6 ppm .
-
Diagnostic: The C5-H (adjacent to N1) is usually slightly downfield of C3-H.
-
-
Benzyl CH₂: A sharp singlet integrating to 2 protons, typically δ 5.2 – 5.4 ppm .
-
Aromatic Ring (3-Cl-Phenyl): A multiplet of 4 protons in the δ 7.1 – 7.4 ppm range. Look for the distinct splitting pattern of a meta-substituted ring (singlet-like peak for the proton between Cl and CH2).
¹³C-NMR Expectations[2]
-
Pyrazole C4 (C-Br): Distinct upfield aromatic carbon, typically δ 90 – 95 ppm (shielded by Br).
-
Benzyl CH₂: Aliphatic carbon signal around δ 55 – 60 ppm .
Visualization: Synthesis & QC Workflow
Caption: Validated synthetic workflow for high-purity isolation of the target scaffold.
Safety & Handling
-
Hazards: Benzyl halides are potent lachrymators (tear agents) and alkylating agents. Handle 3-chlorobenzyl bromide in a fume hood.
-
Storage: Store the final product at 2–8°C. Halogenated heterocycles can be light-sensitive; amber vials are recommended.
References
-
Synthesis of N-Benzyl Pyrazoles: Alinezhad, H., et al. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." J. Mex. Chem. Soc. 2011, 55(4), 238-241.
-
Isotopic Distribution Logic: "Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds." arXiv, 2017.[3]
- General Pyrazole Chemistry: Eicher, T., & Hauptmann, S.
Sources
medicinal chemistry applications of 4-bromopyrazoles
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2][3] Among its many derivatives, 4-bromopyrazole has emerged as a particularly strategic building block. The bromine atom at the C4 position serves not only as a modulator of electronic properties and a potential halogen bond donor but, more importantly, as a versatile synthetic handle for a variety of cross-coupling reactions.[4][5] This dual functionality allows for the late-stage functionalization of the pyrazole core, enabling the rapid generation of diverse compound libraries essential for lead discovery and optimization. This guide provides an in-depth exploration of the synthesis, chemical transformations, and broad-ranging therapeutic applications of 4-bromopyrazole derivatives, with a focus on their role in the development of kinase inhibitors, anticancer agents, and therapies for neurodegenerative disorders. We will delve into the causality behind experimental choices, provide detailed protocols, and elucidate the structure-activity relationships that govern the efficacy of these compounds.
The Strategic Advantage of the 4-Bromo Substituent
The utility of the 4-bromopyrazole scaffold in drug discovery is multifaceted. The pyrazole ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The introduction of a bromine atom at the C4 position imparts several key advantages:
-
Synthetic Versatility : The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4][6] This allows for the efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, providing a powerful tool for exploring chemical space and optimizing compound properties.
-
Modulation of Physicochemical Properties : The electronegative bromine atom can influence the pKa of the pyrazole ring, affecting its ionization state at physiological pH and, consequently, its solubility, permeability, and target engagement.
-
Halogen Bonding : The bromine atom can act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can contribute to enhanced potency and selectivity.
-
Metabolic Stability : In certain contexts, the presence of a halogen can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.
Synthesis of 4-Bromopyrazole Derivatives
A robust and efficient synthesis of the 4-bromopyrazole core is critical for its widespread application. While traditional multi-step methods exist, modern approaches prioritize efficiency, regioselectivity, and sustainability.
One-Pot Regioselective Synthesis
A highly efficient, solvent-free, one-pot synthesis of 4-bromopyrazole derivatives has been reported, proceeding from readily available 1,3-dicarbonyl compounds, arylhydrazines, and a brominating agent.[4][7]
Experimental Protocol: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole [4]
-
Step 1: Pyrazole Formation. In a mortar, grind together acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in the presence of a catalytic amount of silica-supported sulfuric acid (H2SO4/SiO2, 0.01 g) at room temperature until the reaction is complete (typically a few minutes), forming 3,5-dimethyl-1-phenylpyrazole.
-
Step 2: Bromination. To the resulting mixture, add N-bromosaccharin (NBSac) (1.0 mmol) and continue to grind thoroughly for approximately 7 minutes.
-
Step 3: Work-up and Purification. The reaction mixture is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary, although this one-pot method often yields products of high purity.
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This approach aligns with the principles of green chemistry, reducing solvent waste and often leading to faster reaction times and higher yields.[4]
-
Silica-Supported Sulfuric Acid: This heterogeneous catalyst is easily handled, recoverable, and facilitates the condensation reaction between the 1,3-dicarbonyl and the hydrazine.
-
N-Bromosaccharin (NBSac): This brominating agent is a stable, crystalline solid that is more reactive than N-bromosuccinimide (NBS), allowing for rapid and efficient bromination at the C4 position of the newly formed pyrazole ring.[4]
Table 1: Examples of 4-Bromopyrazoles Synthesized via the One-Pot Method [4]
| Entry | 1,3-Diketone | Arylhydrazine | Product | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | 4-Bromo-3,5-dimethyl-1-phenylpyrazole | 95 |
| 2 | Benzoylacetone | Phenylhydrazine | 4-Bromo-5-methyl-1,3-diphenylpyrazole | 92 |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | 4-Bromo-3-methyl-5-(trifluoromethyl)-1-phenylpyrazole | 90 |
Key Chemical Transformations and Applications in Medicinal Chemistry
The synthetic utility of 4-bromopyrazoles is most evident in their application as precursors for more complex molecules through cross-coupling reactions.
Suzuki-Miyaura Coupling: Accessing 4-Arylpyrazoles
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids or esters. This is a cornerstone reaction for building the complex scaffolds often required for high-potency drug candidates.[5][8]
Workflow for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
Caption: Inhibition of G1/S transition by CDK inhibitors.
Beyond kinase inhibition, 4-bromopyrazole derivatives have been explored for other anticancer mechanisms. The ability to introduce diverse aryl groups at the 4-position allows for the optimization of interactions with various oncogenic targets. [9][10] Structure-Activity Relationship (SAR) Insights:
The development of anticancer agents often relies on fine-tuning the substitutions on a core scaffold to maximize potency and minimize off-target effects. For a hypothetical series of 4-arylpyrazole anticancer agents, a typical SAR exploration might reveal:
-
Aryl Ring Substitution: Electron-withdrawing groups (e.g., -CF3, -Cl) on the 4-aryl substituent may enhance activity by modulating the electronics of the entire molecule or by engaging in specific interactions with the target protein.
-
Heterocyclic Replacements: Replacing the 4-aryl group with heterocycles like pyridine or pyrimidine can introduce hydrogen bond acceptors, potentially improving both potency and solubility.
-
N1-Substitution on the Pyrazole: The substituent at the N1 position of the pyrazole ring is crucial for modulating pharmacokinetic properties and can also be varied to probe for additional binding interactions.
Table 2: Hypothetical SAR Data for a 4-Arylpyrazole Series
| Compound | R1 (N1-substituent) | Ar (C4-substituent) | IC50 (nM) |
| 1a | Phenyl | Phenyl | 520 |
| 1b | Phenyl | 4-Chlorophenyl | 150 |
| 1c | Phenyl | 4-(Trifluoromethyl)phenyl | 85 |
| 1d | Cyclopropyl | 4-(Trifluoromethyl)phenyl | 45 |
| 1e | Phenyl | 2-Pyridyl | 110 |
This data illustrates how the 4-bromopyrazole intermediate allows for systematic exploration of the C4-substituent (Ar) and other positions to optimize for biological activity.
Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant unmet medical need. [11]Several heterocyclic scaffolds, including pyrazoles, are being investigated as potential therapeutic agents. [12][13][14]The proposed mechanisms of action are diverse, including the inhibition of kinases involved in neuroinflammation (e.g., ASK1) or the modulation of other CNS targets. [1]The ability of 4-bromopyrazole to serve as a platform for generating diverse structures makes it a valuable tool in the search for novel neuroprotective compounds. [12]
Conclusion and Future Perspectives
The 4-bromopyrazole scaffold is a testament to the power of strategic halogenation in medicinal chemistry. It is far more than a simple intermediate; it is a versatile platform that enables the efficient discovery and optimization of novel therapeutic agents. Its value lies in the synthetic flexibility conferred by the C-Br bond, which allows chemists to rapidly and systematically explore structure-activity relationships around the privileged pyrazole core. [4][6]As our understanding of the molecular drivers of disease becomes more sophisticated, the ability to fine-tune molecular architecture with precision becomes paramount. The 4-bromopyrazole and its associated chemical transformations will undoubtedly continue to be a vital tool in the medicinal chemist's arsenal, contributing to the development of next-generation therapies for cancer, neurodegeneration, and a host of other challenging diseases.
References
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
- Xiao, D., et al. (Year not available). A kind of preparation method of pyrazoles -4- aryl derivatives. Google Patents.
-
ResearchGate. (n.d.). Structure–activity relationship of compound 4. Available at: [Link]
-
Loh, W. S., & Looi, C. Y. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 23(7), 1695. Available at: [Link]
-
Gouda, M. A., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(7), 3073-3080. Available at: [Link]
-
Southern Methodist University. (2010). Novel compounds show early promise in treatment of Parkinson's, Huntington's, Alzheimer's. SMU Research. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4785. Available at: [Link]
-
Alghamdi, A. A., et al. (2024). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 29(4), 785. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Folea, M. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. Available at: [Link]
-
Pitucha, M., & Rzymowska, J. (2012). Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. Letters in Drug Design & Discovery, 9(6), 578-584. Available at: [Link]
-
Ottokemi. (n.d.). 4-Bromopyrazole, 99% 2075-45-8 India. Available at: [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. Available at: [Link]
-
Uddin, M. J., et al. (2021). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Oxidative Medicine and Cellular Longevity, 2021, 6678285. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Available at: [Link]
-
News-Medical. (2021). New compounds can provide a breakthrough in the treatment of neurodegenerative pathologies. Available at: [Link]
-
PhRMA. (2021). New report shows more than 260 medicines in development to fight neurodegenerative diseases. Available at: [Link]
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Navigating the 3-Chlorobenzyl Pyrazole Scaffold: Synthetic Precision and Pharmacophoric Utility
This guide details the 3-chlorobenzyl pyrazole scaffold , a privileged substructure in medicinal chemistry used to optimize potency and selectivity in kinase inhibitors (e.g., TRK, MAPK) and soluble guanylate cyclase (sGC) stimulators.
Executive Summary
The 3-chlorobenzyl pyrazole moiety represents a high-value pharmacophore in modern drug discovery. It combines the bioisosteric versatility of the pyrazole ring—capable of acting as both a hydrogen bond donor and acceptor—with the specific lipophilic and steric properties of the 3-chlorobenzyl group. This scaffold is particularly effective in targeting hydrophobic "back pockets" in protein kinases (e.g., TRKA/B/C) and allosteric sites in heme-sensing enzymes like sGC.
This guide provides a rigorous technical analysis of the scaffold's utility, focusing on regioselective synthesis , structure-activity relationship (SAR) mechanics , and validated experimental protocols .
Medicinal Chemistry Rationale
Why the 3-Chlorobenzyl Substituent?
While the benzyl pyrazole core is ubiquitous (seen in sGC stimulators like Lificiguat), the specific introduction of a chlorine atom at the meta-position (C3) offers distinct advantages over unsubstituted or para-substituted analogs:
-
Halogen Bonding: The C-Cl bond can function as a weak Lewis acid (sigma-hole), engaging in orthogonal interactions with backbone carbonyl oxygens in the target protein.
-
Metabolic Stability: The chlorine atom blocks metabolic oxidation at the vulnerable benzylic and phenyl ring positions (specifically blocking CYP450-mediated hydroxylation at the typically reactive para position if steric bulk is needed there, or simply deactivating the ring).
-
Conformational Lock: The 3-chloro substituent introduces a steric clash that can restrict the rotation of the benzyl ring, pre-organizing the molecule into a bioactive conformation that fits narrow hydrophobic clefts.
Target Class Applications[1][2][3]
-
Tropomyosin Receptor Kinases (TRK): Recent studies demonstrate that 3-chlorobenzyl pyrazolo[3,4-b]pyridines (e.g., Compound A03) achieve nanomolar potency against TRKA by positioning the chlorobenzyl group into the hydrophobic selectivity pocket (Selectivity Pocket II), interacting with residues like Phe589 via
- stacking. -
sGC Stimulators: In the optimization of soluble guanylate cyclase stimulators, the benzyl group is critical for anchoring the molecule near the heme domain. The 3-chloro substitution is often explored to fine-tune lipophilicity (LogP) and membrane permeability compared to the 2-fluoro analogs found in Riociguat.
Synthetic Masterclass: Regioselective N-Alkylation
The critical bottleneck in accessing this scaffold is the regioselective N-alkylation of an unsymmetrical pyrazole with 3-chlorobenzyl chloride. The reaction can yield a mixture of N1- and N2- alkylated isomers, which have vastly different biological activities.
The Regioselectivity Challenge
For a 3-substituted pyrazole, alkylation can occur at:
-
N1 (adjacent to substituent): Sterically hindered but often thermodynamically favored in specific tautomeric equilibria.
-
N2 (distal to substituent): Sterically accessible, often kinetically favored.
Optimized Synthetic Protocol
Objective: Synthesize 1-(3-chlorobenzyl)-3-phenyl-1H-pyrazole (Target) with >95% regioselectivity.
Reagents:
-
Substrate: 3-Phenyl-1H-pyrazole (1.0 eq)
-
Alkylating Agent: 3-Chlorobenzyl chloride (1.1 eq)
-
Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq) – Selected for the "Cesium Effect" which often improves solubility and N-selectivity.
-
Solvent: Acetonitrile (ACN) or DMF.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-phenyl-1H-pyrazole (1.0 mmol) in anhydrous ACN (5 mL).
-
Deprotonation: Add Cs₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion.
-
Alkylation: Add 3-chlorobenzyl chloride (1.1 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. (Typical reaction time: 4–6 hours).
-
Checkpoint: If N2-isomer forms (kinetic product), increase temperature to 80°C to encourage thermodynamic equilibration to the more stable N1-isomer (if applicable for the specific substitution pattern).
-
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The N1-isomer typically elutes later (more polar) than the N2-isomer on silica, though this varies by substituent.
Validation: Confirm regiochemistry using NOESY NMR . An NOE correlation between the benzylic protons and the pyrazole C5-H indicates N1-alkylation. Absence indicates N2-alkylation.
Visualization: Regioselectivity Decision Tree
Figure 1: Decision logic for controlling regioselectivity during the synthesis of 3-chlorobenzyl pyrazoles.
Experimental Protocol: TRK Kinase Inhibition Assay
To validate the biological efficacy of the synthesized scaffold, a standard radiometric kinase assay is recommended. This protocol specifically tests the compound's ability to inhibit TRKA, a key target for this scaffold.
Principle: Measure the inhibition of phosphate transfer from [
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the 3-chlorobenzyl pyrazole compound in DMSO (10-point curve, starting at 10 µM).
-
Enzyme Mix: Dilute recombinant Human TRKA (0.2 nM final) in Kinase Buffer.
-
Substrate Mix: Prepare ATP (Km concentration) and Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL) containing [
-³³P]ATP. -
Reaction:
-
Add 5 µL Compound solution to wells.
-
Add 10 µL Enzyme Mix. Incubate 15 min at RT (allows compound to bind).
-
Add 10 µL Substrate Mix to initiate reaction.
-
-
Incubation: Incubate for 60 minutes at RT.
-
Termination: Spot reaction onto P81 phosphocellulose ion-exchange paper.
-
Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity via scintillation counting.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Self-Validation:
-
Positive Control: Include Entrectinib or Larotrectinib (known TRK inhibitors).
-
Z-Factor: Ensure Z' > 0.5 for assay reliability.
Quantitative Data Summary: SAR Trends
The following table summarizes how the 3-chlorobenzyl substitution compares to other benzyl analogs in typical kinase (TRK) and sGC stimulator assays based on aggregated literature trends.
| Substituent (R) | Electronic Effect ( | Lipophilicity ( | TRK Potency (Relative) | Metabolic Stability |
| 3-Cl-Benzyl | Electron-Withdrawing | High (+0.71) | ++++ (High) | High |
| H-Benzyl | Neutral | Moderate (0.00) | ++ (Moderate) | Low (Oxidation prone) |
| 4-Cl-Benzyl | Electron-Withdrawing | High (+0.71) | +++ (Good) | Moderate (Steric clash?) |
| 2-F-Benzyl | Weak E-Withdrawing | Moderate (+0.14) | +++ (Good) | High |
| 4-OMe-Benzyl | Electron-Donating | Low (-0.02) | + (Low) | Low (Demethylation) |
Table 1: Comparative analysis of benzyl substituents on the pyrazole scaffold. The 3-Cl analog offers an optimal balance of potency and stability.
Mechanism of Action Visualization
The 3-chlorobenzyl group often occupies a specific hydrophobic sub-pocket. In TRK kinases, this is the "DFG-out" or "C-helix in" adjacent pocket, depending on the inhibitor type.
Figure 2: Pharmacophore interaction map of the 3-chlorobenzyl pyrazole within a kinase binding pocket.
References
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Wang, Y., et al. (2020). PMC.[2] [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Zhang, L., et al. (2022).[3] J. Org. Chem. [Link]
-
Soluble guanylate cyclase stimulators in pulmonary hypertension. Ghofrani, H.A., et al. (2017). PubMed. [Link]
-
Discovery and development of pyrazole-scaffold Hsp90 inhibitors. McDonald, E., et al. (2006). Curr. Pharm. Des. [Link]
Sources
Introduction: The Significance of the N-Benzyl Pyrazole Scaffold
An In-depth Technical Guide to the Synthesis of N-Benzyl Pyrazoles
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The introduction of a benzyl group onto one of the pyrazole's nitrogen atoms (N-benzylation) often enhances lipophilicity and can introduce crucial steric and electronic interactions with biological targets, making N-benzyl pyrazoles a privileged scaffold in drug discovery.
However, the synthesis of these compounds is not without its challenges. For unsymmetrically substituted pyrazoles, the N-benzylation reaction can occur at either the N1 or N2 position, frequently leading to a mixture of regioisomers that can be difficult and costly to separate.[4] Consequently, the development of regioselective and efficient synthetic methodologies is a primary focus for organic and medicinal chemists. This guide provides a comprehensive overview of the core synthetic strategies for preparing N-benzyl pyrazoles, with a focus on the underlying principles that govern reaction outcomes and detailed protocols for key methodologies.
Core Synthetic Strategy: N-Alkylation of the Pyrazole Ring
The most direct and common approach to synthesizing N-benzyl pyrazoles is the N-alkylation of a pre-formed pyrazole ring with a benzyl halide or other suitable benzylating agent.[5] The core of this transformation involves the deprotonation of the pyrazole N-H bond by a base to form a pyrazolate anion, which then acts as a nucleophile. The primary challenge in this approach is controlling the site of benzylation (N1 vs. N2).
Caption: General reaction scheme for base-mediated N-benzylation of pyrazoles.
The Decisive Factor: Controlling Regioselectivity
Achieving high regioselectivity is the most critical aspect of N-benzylating unsymmetrical pyrazoles. The outcome is a delicate balance of several interconnected factors.[4]
-
Steric Hindrance: This is often the dominant factor. Alkylation typically favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) will direct the incoming benzyl group to the more accessible nitrogen.[4]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the more distant nitrogen.[4][6]
-
Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used and often favor the formation of a single regioisomer.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[4]
-
Base and Counter-ion: The choice of base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The nature of the cation (e.g., K+, Na+, Cs+) can influence the coordination with the pyrazolate anion, thereby affecting which nitrogen atom is more available for alkylation.[6] For instance, K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4]
Sources
Methodological & Application
Introduction: The Privileged Status of Pyrazole Scaffolds in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole from 4-bromopyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its remarkable versatility has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4] Notable examples include Celecoxib, a selective COX-2 inhibitor, and Sildenafil, used to treat erectile dysfunction.[2][3][4]
The metabolic stability and the capacity for diverse functionalization at its five substitution sites allow medicinal chemists to fine-tune the steric and electronic properties of pyrazole-based compounds.[1][5] This enables the optimization of drug-target interactions, selectivity, and pharmacokinetic profiles. The synthesis of specific N-alkylated pyrazoles, such as 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole, is a critical step in the construction of these complex and biologically active molecules, providing a key intermediate for further elaboration in drug development programs.
Chemical Principles: The N-Alkylation of 4-Bromopyrazole
The synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole from 4-bromopyrazole is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. This reaction is a fundamental method for forming carbon-nitrogen bonds.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation: In the presence of a suitable base, the acidic proton on one of the nitrogen atoms of the 4-bromopyrazole ring is abstracted. This generates a pyrazolate anion, which is a potent nucleophile. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide.
-
Nucleophilic Attack: The newly formed pyrazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-chlorobenzyl halide (e.g., 3-chlorobenzyl chloride or bromide). This results in the displacement of the halide leaving group and the formation of the N-C bond, yielding the desired product.
Because 4-bromopyrazole is a symmetrical molecule with respect to its two nitrogen atoms, the alkylation can occur at either nitrogen without producing different regioisomers. This simplifies the purification process as only a single product is expected.
Caption: Figure 1: Reaction Mechanism of N-Alkylation.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromopyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | Starting Material |
| 3-Chlorobenzyl chloride | 620-20-2 | C₇H₆Cl₂ | 161.03 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 eq, e.g., 1.47 g, 10 mmol) and potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol).
-
Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Reagent Addition: While stirring the suspension, add 3-chlorobenzyl chloride (1.1 eq, e.g., 1.77 g, 11 mmol) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole.[6]
Caption: Figure 2: Experimental Workflow.
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
4-Bromopyrazole: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[8]
-
3-Chlorobenzyl chloride: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and avoid inhalation of vapors.[9]
-
DMF: A combustible liquid that can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
Potassium Carbonate: An irritant. Avoid creating dust.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] An emergency eyewash station and safety shower should be readily accessible.[7]
Characterization of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.6 (s, 2H, pyrazole-H), δ ~7.2-7.4 (m, 4H, Ar-H), δ ~5.3 (s, 2H, CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 (pyrazole-C), δ ~135-137 (Ar-C), δ ~126-130 (Ar-CH), δ ~93 (C-Br), δ ~54 (CH₂). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₈BrClN₂). |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, C-Br, and C-Cl bonds. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole. By following the outlined procedures for reaction, work-up, purification, and characterization, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols ensures a successful and safe synthetic outcome.
References
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Taylor & Francis.
- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde - PMC.
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- Activation Energy Estimation for Alkylation of Pyrazole (Part II) - WuXi Biology.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24).
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25).
- 4-Bromopyrazole | 2075-45-8 - ChemicalBook. (2026, January 13).
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 19).
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022, May 24).
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - ResearchGate. (2025, August 7).
- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
- (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES - ResearchGate. (2019, June 12).
- SYNTHESIS OF CHLOROSUBSTITUTED 4–BROMO–3, 5–DIARYL–1–SUBSTITUTED PYRAZOLES - TSI Journals. (2011, May 31).
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
- 4-Bromo-1H-pyrazole, 98+% 500 g | Buy Online | Thermo Scientific Chemicals.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (2025, October 23).
- 3-Chlorobenzyl bromide - Synquest Labs.
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.
- 4-Bromopyrazole 99 2075-45-8 - Sigma-Aldrich.
- MSDS of 4-Bromo-3-chlorobenzyl bromide - Capot Chemical. (2019, November 16).
- 3-Bromobenzyl chloride - SAFETY DATA SHEET.
- 4-Bromopyrazole 99 2075-45-8 - Sigma-Aldrich.
- Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing).
- 4-Chlorobenzyl bromide 97 622-95-7 - Sigma-Aldrich.
- 4-Bromobenzyl bromide | 589-15-1 - ChemicalBook.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organohalide or triflate.[3][4] For researchers in drug development, this methodology is invaluable for the synthesis of complex molecular architectures, particularly for creating biaryl and heteroaryl-aryl linkages that are prevalent in pharmacologically active compounds.[5][6]
This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for a specific and highly relevant substrate: 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole. This pyrazole derivative is a versatile building block, and its successful coupling with various (hetero)aryl boronic acids opens avenues for the rapid generation of diverse compound libraries for screening and lead optimization. We will delve into the rationale behind the selection of reaction parameters, provide detailed experimental protocols, and discuss potential challenges and troubleshooting strategies.
Understanding the Substrate: 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole
The successful execution of a Suzuki-Miyaura coupling is contingent on a thorough understanding of the substrate's electronic and steric properties. Our substrate, 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole, presents several key features:
-
The 4-Bromo-1H-pyrazole Core: The bromine atom at the C4 position of the pyrazole ring is the electrophilic partner in the coupling reaction. The C4 position of pyrazoles is generally less reactive than the C3 or C5 positions, which may necessitate more forcing reaction conditions or a highly active catalyst system to achieve efficient oxidative addition.[7]
-
The 1-(3-chlorobenzyl) Substituent: This N-benzyl group serves to protect the pyrazole nitrogen and enhance the solubility of the substrate in organic solvents. The presence of a chloro-substituent on the benzyl ring is generally well-tolerated in Suzuki-Miyaura reactions, as the C(sp2)-Cl bond is significantly less reactive towards oxidative addition than the C(sp2)-Br bond.[1] However, it is a factor to consider when selecting the catalyst system to ensure chemoselectivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (in the form of a boronate complex) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Optimized Reaction Conditions: A Data-Driven Approach
The selection of an appropriate catalyst, base, and solvent system is critical for achieving high yields and minimizing side reactions. Based on literature precedents for similar heteroaryl systems, we recommend the following conditions.[8][9][10]
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | This air-stable precatalyst is highly effective for a wide range of Suzuki couplings, including those with less reactive aryl bromides.[8] The dppf ligand provides a good balance of electron-richness and steric bulk, promoting both oxidative addition and reductive elimination. |
| Ligand | (Included in the precatalyst) | The use of a precatalyst simplifies the experimental setup and ensures a consistent palladium-to-ligand ratio. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Inorganic bases are crucial for activating the boronic acid for transmetalation.[11] K₂CO₃ is a cost-effective and generally effective choice.[8][12] For more challenging couplings, the more soluble and basic Cs₂CO₃ can lead to improved yields.[13] |
| Solvent System | 1,4-Dioxane/Water (4:1 or 5:1 v/v) | The use of a biphasic solvent system is common in Suzuki couplings.[14][15] Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |
| Reaction Temperature | 80-100 °C | Elevated temperatures are often required to drive the reaction to completion, particularly with the relatively unreactive 4-bromopyrazole.[8][9] Reaction progress should be monitored to avoid decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | It is essential to exclude oxygen from the reaction mixture to prevent oxidative degradation of the phosphine ligands and the Pd(0) catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3][14] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole
This protocol provides a general method for the coupling of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole with a generic arylboronic acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]
- 6. derpharmachemica.com [derpharmachemica.com]
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- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]
- 13. html.rhhz.net [html.rhhz.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
N-alkylation of 4-bromo-1H-pyrazole with 3-chlorobenzyl bromide
Application Note & Protocol
Topic: Regioselective : A Practical Guide for Medicinal Chemistry Scaffolding
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-substituted pyrazoles are privileged scaffolds in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] This application note provides a comprehensive, field-proven protocol for the . We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and offer a detailed, step-by-step guide from reaction setup to product purification and characterization. The protocol is designed to be a self-validating system, incorporating in-process controls and troubleshooting advice to ensure reliable and reproducible outcomes. The resulting product, 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole, is a versatile intermediate, poised for further diversification through cross-coupling reactions at the C4-position, making this protocol a valuable tool for building complex molecular architectures.
Introduction and Scientific Context
The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for amides and other aromatic rings.[2] The functionalization of the pyrazole ring, particularly at the N1 position, is a critical strategy for modulating the pharmacological properties of a lead compound. The N-alkylation of pyrazoles is a fundamental transformation to achieve this, yet it is often complicated by a lack of regioselectivity for unsymmetrical pyrazoles, leading to isomeric mixtures that are challenging to separate.[3]
The subject of this guide, 4-bromo-1H-pyrazole, offers a distinct advantage. Due to its C2v symmetry, the N1 and N2 positions are chemically equivalent. This inherent symmetry obviates the issue of regioselectivity, ensuring the formation of a single N-alkylated product. The bromine atom at the C4 position is not merely a spectator; it serves as a versatile synthetic handle for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), enabling late-stage functionalization.[4]
This protocol details the reaction with 3-chlorobenzyl bromide, a common alkylating agent in pharmaceutical synthesis.[5][6] The resulting product combines the stable pyrazole core with a substituted benzyl group, a motif frequently found in biologically active molecules.
Mechanistic Rationale and Reagent Selection
The N-alkylation of pyrazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the pyrazole's acidic N-H proton by a suitable base. This generates a nucleophilic pyrazolate anion, which then attacks the electrophilic benzylic carbon of 3-chlorobenzyl bromide, displacing the bromide leaving group.
Caption: Reaction mechanism for base-mediated N-alkylation.
Rationale for Reagent Selection:
-
Substrate (4-bromo-1H-pyrazole): Chosen for its symmetric nature, which guarantees a single regioisomeric product, simplifying purification and analysis.[7][8]
-
Alkylating Agent (3-chlorobenzyl bromide): A highly reactive electrophile due to the excellent leaving group ability of bromide. The benzylic position is activated for SN2 reactions.[3]
-
Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive, and easy-to-handle inorganic base. It is sufficiently basic to deprotonate the pyrazole (pKa ≈ 14) but mild enough to minimize potential side reactions. Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions.[3]
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent is crucial. DMF effectively dissolves the pyrazole and the inorganic base, facilitates the formation of the pyrazolate anion, and stabilizes the SN2 transition state without solvating the nucleophile excessively.[3][9] Acetonitrile or DMSO are also suitable alternatives.[1][3]
Materials and Methods
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |
| 4-bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.97 | Purity ≥98% |
| 3-chlorobenzyl bromide | 766-80-3 | C₇H₆BrCl | 205.48 | Purity ≥97% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, powdered |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, <50 ppm water |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade or higher |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade or higher |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Detailed Experimental Protocol
This protocol describes a standard 5 mmol scale reaction.
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (0.735 g, 5.0 mmol, 1.0 eq) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Using a syringe, add anhydrous DMF (15 mL) to the flask. Stir the resulting suspension at room temperature (20-25°C) for 15-30 minutes to allow for partial deprotonation of the pyrazole.
-
Addition of Alkylating Agent: Add 3-chlorobenzyl bromide (1.08 g, 5.25 mmol, 1.05 eq) dropwise to the stirring suspension. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20-30% Ethyl Acetate in Hexanes. The reaction is typically complete within 12-24 hours.[3]
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the pure product and concentrate to afford 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole as a solid or oil.
Expected Results and Characterization
The reaction should afford the desired product in good to excellent yield.
| Parameter | Expected Outcome |
| Product | 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole |
| Appearance | White to off-white solid |
| Yield | 80-95% |
| Purity (LC-MS) | >95% |
| TLC Rf | ~0.4 (20% EtOAc/Hexanes) |
Product Characterization:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should confirm the structure. Key signals include the disappearance of the broad N-H proton signal from the starting material and the appearance of a singlet for the benzylic protons (CH₂) around δ 5.2-5.4 ppm. Two singlets for the pyrazole protons (C3-H and C5-H) are expected around δ 7.5 ppm, and the aromatic protons of the benzyl group will appear in the δ 7.0-7.4 ppm region.[2]
-
¹³C NMR (100 MHz, CDCl₃): Expect a signal for the benzylic carbon around δ 55-60 ppm. Signals for the pyrazole carbons and the aromatic carbons of the benzyl ring will also be present.
-
Mass Spectrometry (ESI+): The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with a prominent peak for the [M+H]⁺ ion.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (absorbed moisture)- Poor quality DMF (contains water)- Low reactivity of alkylating agent | - Use freshly opened or properly stored anhydrous K₂CO₃ and DMF.- Consider a more reactive base like Cs₂CO₃ or NaH (use with caution under strict anhydrous conditions).- Increase reaction temperature to 50-80°C.[3] |
| Incomplete Reaction | - Insufficient reaction time or temperature- Stoichiometry issues | - Allow the reaction to run longer (up to 48h).- Gently warm the reaction mixture (e.g., to 40°C).- Verify the molar equivalents of all reagents. |
| Presence of Side Products | - Reaction temperature too high- Presence of di-alkylation (unlikely but possible) | - Maintain the reaction at room temperature.- Ensure no more than 1.1 equivalents of the alkylating agent are used. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole. The strategic choice of a symmetrical pyrazole substrate simplifies the reaction by eliminating the formation of regioisomers, a common challenge in this area of synthesis. The detailed methodology, from reagent selection to purification and troubleshooting, equips researchers with a reliable tool for accessing valuable building blocks for drug discovery and development programs.
References
-
Xia, Y., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. International Union of Crystallography. Retrieved from [Link]
-
Zhang, W., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. ChemCatChem. Retrieved from [Link]
-
Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chobanian, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Retrieved from [Link]
-
Xia, Y., et al. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Retrieved from [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Figshare. Retrieved from [Link]
-
ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
National Center for Biotechnology Information. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
IMIST. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. IMIST. Retrieved from [Link]
-
ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]
-
International Journal of ChemTech Research. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of ChemTech Research. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). N-methylation of pyrazole. Reddit. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]
- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole. Google Patents.
-
The Journal of Organic Chemistry. (n.d.). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazole Derivatives
Executive Summary & Strategic Analysis
The 4-bromopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents. However, functionalizing the C4 position via Palladium-catalyzed cross-coupling presents a unique "bimodal" challenge:
-
Catalyst Poisoning: The pyrazole nitrogen (N2) is a competent ligand (
-donor). In unprotected systems, it coordinates to the electrophilic Pd(II) center, displacing phosphine ligands and forming unreactive [Pd(pyrazole)2L2] resting states. -
Electronic Deactivation: The electron-rich nature of the pyrazole ring makes the C4-Br bond less electrophilic than typical aryl bromides, slowing the rate of oxidative addition.
This guide provides a validated roadmap to overcome these barriers using sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) and precatalyst architectures.
Critical Workflow: The Protection Strategy
Before attempting coupling, a decision on N-protection is vital. While recent catalyst generations allow for "unprotected" coupling, protecting groups (PG) generally improve solubility and prevent N-arylation side reactions.
Figure 1: Decision tree for N-protection strategies prior to cross-coupling. Route A is recommended for initial scale-up to maximize yield.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki coupling of 4-bromopyrazoles is best achieved using XPhos or SPhos ligands. These bulky ligands facilitate the oxidative addition into the electron-rich C-Br bond and prevent the formation of stable Pd-pyrazole complexes.
Reagents & Conditions[1][2][3][4][5][6][7][8][9][10][11]
-
Catalyst Source: XPhos Pd G3 or SPhos Pd G3 (Precatalysts are preferred over Pd(OAc)₂ to ensure accurate Pd:L ratio and rapid activation).
-
Base: K₃PO₄ (Tribasic Potassium Phosphate). Why? Weaker bases like carbonate often fail to promote transmetallation in these electron-rich systems.
-
Solvent: 1,4-Dioxane/Water (4:1). The water is strictly necessary to solubilize the inorganic base and boronic acid.
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a stir bar, add:
-
4-Bromopyrazole substrate (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
XPhos Pd G3 (1.0 – 2.5 mol%)
-
K₃PO₄ (2.0 – 3.0 equiv)
-
-
Solvent Addition: Add 1,4-Dioxane and degassed water (4:1 ratio) to reach a concentration of 0.1 M – 0.2 M.
-
Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Reaction: Seal and heat to 80–100 °C for 2–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]
Optimization Screen (Data Summary)
| Entry | Catalyst (2 mol%) | Ligand | Base | Solvent | Yield (LCMS) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 35% | Sluggish; Catalyst poisoning evident. |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 78% | Good conversion; SPhos effective. |
| 3 | XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O | 96% | Optimal System. Fast activation. |
| 4 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 55% | Significant protodeboronation observed. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Amination at the C4 position is significantly more challenging than C-C coupling due to the potential for reductive elimination of the amine to be outcompeted by
The "BrettPhos" Advantage
For primary amines and challenging secondary amines, BrettPhos and RuPhos are the ligands of choice. They are specifically designed to promote the reductive elimination of C-N bonds.
Mechanistic Pathway & Logic
Figure 2: Catalytic cycle highlighting the oxidative addition of the 4-bromopyrazole and the risk of off-cycle resting states if the nitrogen is unprotected.
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict Schlenk conditions (moisture sensitive).
-
Charge:
-
Protected 4-Bromopyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (1.0 – 3.0 mol%)
-
NaOtBu (Sodium tert-butoxide) (1.5 equiv). Note: If substrate contains base-sensitive esters, switch to Cs₂CO₃ and run longer.
-
-
Solvent: Anhydrous t-Amyl Alcohol or Toluene . t-Amyl alcohol often provides higher rates due to better solubility of the catalytic complex at high temperatures.
-
Reaction: Heat to 100–110 °C for 4–16 hours.
-
QC Check: The reaction mixture should turn from pale yellow to a dark amber/brown. If it remains pale yellow or precipitates Pd black immediately, oxygen ingress has occurred.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains (0% Conv) | Catalyst Poisoning | Switch to a precatalyst (G3/G4) to bypass Pd(0) generation issues. Ensure N-protection. |
| Protodehalogenation (Ar-H formed) | "Hydride Source" in media | Solvent is wet or alcoholic impurities present. Switch to anhydrous dioxane. |
| Regioisomers (N-Arylation) | Competitive Coupling | The N-H proton was not protected. Use Boc/THP or add 2.5 equiv of base to deprotonate N-H fully before coupling. |
| Low Yield with Alkyl Amines | Switch ligand to RuPhos or BrettPhos , which are bulky enough to suppress |
Self-Validating Checks
-
The "Color Test": A successful active Pd-phosphine complex usually forms a clear, dark orange/red solution. A suspension of black particles indicates Pd aggregation (catalyst death).
-
1H NMR Monitor: Track the disappearance of the C4-H signal (if dehalogenation occurs, a new triplet/singlet appears upfield).
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Amines. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Li, H., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of Organic Chemistry, 76(15), 6320–6327. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. [Link]
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals, including anti-inflammatory agents, analgesics, and anticancer drugs. The strategic incorporation of a benzyl group onto the pyrazole scaffold can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Traditionally, the synthesis of such derivatives involves lengthy reaction times and often harsh conditions. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a green, efficient, and rapid alternative.[1]
Microwave irradiation directly and efficiently heats the reaction mixture, bypassing the slower process of thermal conduction inherent in conventional heating. This leads to dramatic reductions in reaction times, often from hours to mere minutes, and frequently results in improved yields and cleaner reaction profiles.[1] This application note provides detailed protocols and insights into the microwave-assisted synthesis of benzylpyrazoles, empowering researchers to leverage this powerful technology for accelerated drug discovery and development.
The Rationale Behind Microwave-Assisted Synthesis
The advantages of employing microwave heating in the synthesis of benzylpyrazoles are multifaceted and align with the principles of green chemistry:
-
Accelerated Reaction Rates: Microwave energy is transferred directly to the polar reagents and solvents in the reaction mixture, leading to rapid and uniform heating. This dramatically shortens reaction times compared to conventional methods.
-
Improved Yields and Purity: The rapid heating and precise temperature control offered by microwave synthesis can minimize the formation of byproducts, leading to higher yields of the desired benzylpyrazole and simplifying purification.
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is a more energy-efficient process than conventional heating, which relies on heating a large thermal mass (like an oil bath).
-
Solvent-Free or Reduced Solvent Conditions: The efficiency of microwave heating often allows for reactions to be conducted in the absence of a solvent or with significantly reduced solvent volumes, which is both environmentally friendly and cost-effective.
Core Synthetic Strategies for Benzylpyrazoles under Microwave Irradiation
Two primary and highly effective strategies for the synthesis of benzylpyrazoles are particularly amenable to microwave assistance:
-
Cyclocondensation of a 1,3-Dicarbonyl Compound with Benzylhydrazine: This is a direct and atom-economical approach to construct the N-benzylated pyrazole ring in a single step.
-
N-Alkylation of a Pre-formed Pyrazole with a Benzyl Halide: This method is useful for introducing a benzyl group to an existing pyrazole scaffold, allowing for late-stage diversification of compound libraries.
Protocol 1: One-Pot Synthesis of 1-Benzyl-3,5-dimethylpyrazole via Cyclocondensation
This protocol details the direct synthesis of a simple, yet versatile, N-benzylpyrazole from readily available starting materials.
Underlying Principle
The reaction proceeds via a classical Knorr pyrazole synthesis mechanism. Benzylhydrazine acts as the dinucleophile, reacting with the two electrophilic carbonyl centers of the 1,3-dicarbonyl compound, acetylacetone. The reaction involves initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. Microwave irradiation dramatically accelerates the cyclization and dehydration steps.
Reaction Scheme
Materials
-
Benzylhydrazine dihydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Triethylamine
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Microwave synthesis vials (10 mL) with stir bars
-
Monitored microwave reactor
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add benzylhydrazine dihydrochloride (1.0 mmol, 197 mg).
-
Solvent and Base Addition: Add ethanol (3 mL) and triethylamine (2.2 mmol, 0.31 mL) to the vial. Stir the mixture for 5 minutes at room temperature to liberate the free benzylhydrazine base.
-
Dicarbonyl Addition: To the stirred suspension, add acetylacetone (1.0 mmol, 0.10 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, pour the contents into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-3,5-dimethylpyrazole as a pure compound.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| Benzylhydrazine | Acetylacetone | Ethanol | 100 | 120 | 10 | 85-95 |
Protocol 2: N-Benzylation of 3,5-Dimethylpyrazole
This protocol is ideal for the late-stage functionalization of a pre-synthesized pyrazole core.
Underlying Principle
This reaction is a nucleophilic substitution (SN2) where the deprotonated pyrazole acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The use of a base, such as potassium carbonate, is crucial to deprotonate the pyrazole, thereby activating it for the substitution reaction. Microwave irradiation accelerates the rate of this substitution.
Reaction Scheme
Materials
-
3,5-Dimethylpyrazole
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Microwave synthesis vials (10 mL) with stir bars
-
Monitored microwave reactor
Step-by-Step Protocol
-
Reagent Addition: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 mmol, 96 mg), benzyl bromide (1.1 mmol, 0.13 mL), and anhydrous potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130°C for 5 minutes.
-
Work-up: After cooling, pour the reaction mixture into deionized water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford pure 1-benzyl-3,5-dimethylpyrazole.
Data Presentation
| Reactant 1 | Reactant 2 | Base | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) |
| 3,5-Dimethylpyrazole | Benzyl Bromide | K2CO3 | DMF | 150 | 130 | 5 | 90-98 |
Visualization of Workflows
Cyclocondensation Workflow
Caption: Workflow for the one-pot synthesis of benzylpyrazole.
N-Alkylation Workflow
Caption: Workflow for the N-benzylation of a pyrazole.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of benzylpyrazoles. The protocols outlined in this application note demonstrate the power of this technology to dramatically reduce reaction times while maintaining or improving product yields.[1] By adopting these methods, researchers in drug discovery and development can accelerate the synthesis of novel pyrazole-based compounds, thereby streamlining the path to new therapeutic agents.
References
-
Pal, S., Mareddy, J., & Devi, N. S. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 19(8), 1549-1556. [Link]
-
Borbély, A., Gonda, Z., & Szolcsányi, P. (2018). Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]
-
Mojtahedi, M. M., Jalali, M. R., Abaee, M. S., & Bolourtchian, M. (2005). MICROWAVE-ASSISTED SYNTHESIS OF SUBSTITUTED PYRAZOLONES UNDER SOLVENT-FREE CONDITIONS. Heterocyclic Communications, 11(1), 53-56. [Link]
-
Karakaya, A., & Gürbüz, F. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. [Link]
-
Shorey, S., Choudhary, P., & Intodia, K. (2012). Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological Evaluation. Asian Journal of Chemistry, 24(12), 5783-5785. [Link]
-
Bansal, R., & Kumar, A. (2014). Microwave Assisted Synthesis and Anti- inflammatory Activity of Substituted Pyrazole Derivatives. International Journal of Pharmaceutical and Medical Research, 2(1), 1-5. [Link]
-
Acar, Ç., Gökçe, B., & Acar, B. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]
-
Zrinski, I., & Gmajnić, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Heterocycles, 68(9), 1961-1968. [Link]
-
Swarnkar, D., Ameta, R., & Vyas, R. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. Indo American Journal of Pharmaceutical Research, 4(10), 4563-4568. [Link]
-
Kumar, A., et al. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Catalysts, 12(10), 1186. [Link]
-
Wilson, Z. E., & Hart, M. E. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Chemistry, 5(2), 797-807. [Link]
-
de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]
-
Kidwai, M., Aryal, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 40B(7), 718-720. [Link]
-
Rasayan, J. (2012). MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). RASAYAN Journal of Chemistry, 5(2), 209-215. [Link]20_pdf.pdf)
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Introduction: The Strategic Importance of the Pyrazole C-4 Position
An Application Guide to the Strategic Functionalization of the Pyrazole C-4 Position
The pyrazole ring is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous bioactive compounds and functional materials. The unique electronic architecture of the pyrazole nucleus dictates its reactivity. The two nitrogen atoms influence the electron distribution within the five-membered ring, rendering the C-4 position particularly electron-rich.[1][2][3] This inherent nucleophilicity makes the C-4 carbon the primary site for electrophilic aromatic substitution, providing a reliable and strategic handle for molecular elaboration.[3]
Functionalization at this specific position is a critical strategy for modulating the pharmacological and physicochemical properties of pyrazole-based molecules.[4] By introducing diverse substituents at C-4, researchers can fine-tune parameters such as potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth exploration of key synthetic methodologies for C-4 functionalization, offering detailed protocols and expert insights for drug development professionals and synthetic chemists.
Foundational Step: Electrophilic Halogenation at C-4
The introduction of a halogen atom (Cl, Br, I) at the C-4 position is arguably the most fundamental and versatile C-4 functionalization strategy. 4-Halopyrazoles are not only targets in themselves, exhibiting a range of biological activities, but they also serve as crucial precursors for a vast array of metal-catalyzed cross-coupling reactions.[5][6]
Causality Behind Experimental Choices
The choice of halogenating agent is dictated by the desired reactivity and the tolerance of the pyrazole substrate. N-Halosuccinimides (NCS, NBS, NIS) are widely employed due to their ease of handling, mild reaction conditions, and high regioselectivity for the C-4 position.[6][7][8] The reaction proceeds via a classic electrophilic aromatic substitution mechanism where the succinimide moiety enhances the electrophilicity of the halogen. For less reactive substrates, or for greener process considerations, electrochemical methods using simple sodium halides offer an innovative, oxidant-free alternative.[5][9]
Workflow for C-4 Halogenation
Caption: General workflow for the C-4 halogenation of pyrazoles.
Protocol 1: C-4 Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general and highly efficient method for the regioselective bromination of pyrazoles at the C-4 position.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 - 1.2 equiv)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a solution of the pyrazole derivative (1.0 equiv) in CCl₄ or MeCN (approx. 0.1-0.2 M), add NBS (1.05 equiv) in one portion at room temperature.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-bromopyrazole.
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Low reactivity of the pyrazole substrate (e.g., electron-withdrawing groups). | Increase the amount of NBS to 1.2 equivalents. Gently heat the reaction to 40-50 °C. Consider using a more polar solvent like DMF. |
| Di-bromination | Highly activated pyrazole substrate. | Use exactly 1.0 equivalent of NBS and add it slowly at 0 °C. Monitor carefully by TLC to stop the reaction upon consumption of the starting material. |
| Low Yield | Product loss during aqueous work-up. | Ensure the pH is neutral or slightly basic before extraction. Perform multiple extractions with the organic solvent. |
Introduction of Nitro Groups: C-4 Nitration
Nitration is a classic electrophilic substitution that installs a nitro group (—NO₂) onto the C-4 position. The resulting 4-nitropyrazoles are valuable intermediates, as the nitro group can be reduced to an amine, which can then be further functionalized, or it can act as a powerful electron-withdrawing group to influence the molecule's properties.
Causality Behind Experimental Choices
The choice of nitrating agent depends on the pyrazole's reactivity. For many substrates, a mixture of fuming nitric acid in acetic anhydride provides a potent electrophile (acetyl nitrate) suitable for efficient C-4 nitration.[10] For more deactivated systems, stronger conditions like a mixture of concentrated nitric and sulfuric acids may be necessary. The reaction must be performed at low temperatures (e.g., 0 °C) to control the exothermicity and prevent side reactions, such as nitration on other positions or on sensitive functional groups.[11]
Protocol 2: C-4 Nitration using Fuming Nitric Acid/Acetic Anhydride
This protocol is adapted for pyrazoles that are susceptible to nitration under moderately strong conditions.[11]
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Acetic anhydride
-
Fuming nitric acid (97-99%)
-
Crushed ice and water
-
Standard laboratory glassware, ice bath
Procedure:
-
Reagent Preparation: In a flask, cool acetic anhydride to 0 °C using an ice bath.
-
Reaction Setup: Add the pyrazole derivative to the cooled acetic anhydride.
-
Nitrating Agent Addition: While maintaining the temperature at 0 °C, add fuming nitric acid dropwise to the stirred reaction mixture.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will often precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization, typically from ethanol or acetone.[11]
| Substrate Example | Conditions | Yield | Reference |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃, Ac₂O, 0 °C to RT, 4h | 85% | [11] |
| 3,5-Dimethylpyrazole | Fuming HNO₃ / 80% aq. H₂SO₄ | 76% | [12] |
| 1-Phenylpyrazole | HNO₃, Ac₂O, 0 °C | Fair | [10] |
Installing a Versatile Handle: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method to introduce a formyl group (—CHO) at the electron-rich C-4 position of the pyrazole ring.[13] The resulting pyrazole-4-carbaldehydes are exceptionally versatile intermediates, enabling a wide range of subsequent transformations such as reductive amination, oxidation to carboxylic acids, and participation in various condensation reactions.[14]
Causality Behind Experimental Choices
The reaction proceeds via an electrophilic attack of the Vilsmeier reagent, a chloroiminium salt, on the pyrazole ring.[13] This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[13] The reaction is highly regioselective for the C-4 position. Anhydrous conditions are critical, as the Vilsmeier reagent is highly moisture-sensitive.[13] The reaction temperature is also a key parameter; formation of the reagent is done at low temperatures (0-5 °C), while the formylation step may require heating to drive the reaction to completion, depending on the substrate's reactivity.[13][15]
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.
Protocol 3: General Procedure for Vilsmeier-Haack Formylation
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13]
Materials:
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 3.0 equiv)
-
Pyrazole derivative (1.0 equiv)
-
Crushed ice, water, and sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for neutralization
-
Extraction solvent (e.g., ethyl acetate, DCM)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (equivalents vary by substrate, typically 1.2-3.0) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the reagent.
-
Formylation: Add the pyrazole derivative to the prepared Vilsmeier reagent, either neat or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Execution: After the addition, the reaction mixture is typically stirred at room temperature or heated (e.g., 70-90 °C) for several hours.[1][14]
-
Monitoring: Track the consumption of the starting material using TLC.
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice. This step is highly exothermic and must be done with caution.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base (e.g., solid Na₂CO₃ or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Advanced C-C and C-N Bond Formation: Metal-Catalyzed Cross-Coupling
The true synthetic power of C-4 halogenated pyrazoles is unlocked through their use in metal-catalyzed cross-coupling reactions. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast diversity of substituents. The Suzuki-Miyaura and Sonogashira couplings are two of the most prominent examples.
Causality Behind Experimental Choices
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-couplings follows the general trend of C-I > C-Br >> C-Cl, reflecting the bond dissociation energies.[16] 4-Iodopyrazoles are highly reactive and are excellent substrates for a range of couplings, including the Sonogashira reaction.[16][17] 4-Bromopyrazoles are often a good compromise between stability, cost, and reactivity, making them workhorses for Suzuki-Miyaura couplings.[18] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. Modern Buchwald-Hartwig or similar phosphine ligands and pre-catalysts are often employed to enhance catalytic activity, especially for less reactive substrates.[18][19]
Protocol 4: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol provides a general starting point for the palladium-catalyzed coupling of a 4-bromopyrazole with an arylboronic acid.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)[19]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), and palladium catalyst (e.g., XPhos Pd G2, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the 4-arylpyrazole product.
| Catalyst System | Substrates | Conditions | Yield | Reference |
| XPhos Pd G2 | 4-Bromo-3,5-dinitropyrazole + Arylboronic acids | K₂CO₃, Dioxane/H₂O, 80 °C | Good to excellent | [19] |
| XPhos-derived precatalyst P1 | 4-Bromopyrazole + Phenylboronic acid | K₃PO₄, Dioxane/H₂O, 100 °C | 61-86% | [18] |
Protocol 5: Sonogashira Coupling of a 4-Iodopyrazole
This protocol describes the coupling of a 4-iodopyrazole with a terminal alkyne to form a C(sp²)-C(sp) bond.[16][17]
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), palladium catalyst, and CuI.
-
Reagent Addition: Add the degassed solvent (e.g., Et₃N) followed by the terminal alkyne (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the 4-alkynylpyrazole product.[16]
Modern Approaches: Direct C-H Functionalization
While classical methods are robust, modern synthetic chemistry increasingly focuses on direct C-H functionalization. These strategies avoid the pre-functionalization step (e.g., halogenation), offering a more atom- and step-economical route to target molecules. Palladium-catalyzed direct C-H alkenylation, for example, allows for the direct coupling of a C-H bond at the C-4 position with an alkene.[20][21][22]
Causality Behind Experimental Choices
These reactions typically require a palladium catalyst and an oxidant to facilitate the catalytic cycle. The choice of ligand and oxidant is critical for achieving high regioselectivity and yield. For instance, a catalyst system derived from Pd(OAc)₂ and pyridine has been shown to effectively promote the oxidative alkenylation of pyrazoles at the C-4 position with activated alkenes.[20][22]
While detailed protocols are highly substrate-specific, the development of these methods represents the cutting edge of pyrazole synthesis and offers significant advantages in synthetic efficiency. Researchers are encouraged to consult primary literature for specific applications.[20][22][23]
References
-
Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
Direct C-H Alkenylation of Functionalized Pyrazoles - PubMed . Available at: [Link]
-
Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity - Academia.edu . Available at: [Link]
-
Direct C-H Alkenylation of Functionalized Pyrazoles. - Semantic Scholar . Available at: [Link]
-
Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry . Available at: [Link]
-
Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01612E . Available at: [Link]
-
Electrocatalytic three‐component synthesis of 4‐halopyrazoles with... - ResearchGate . Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC . Available at: [Link]
-
Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines | Organic Letters - ACS Publications . Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI . Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc . Available at: [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water . Available at: [Link]
-
Aza-enamines X:1 Formylation of Pyrazole-4-carbaldehyde Hydrazones at the Hydrazonoazomethine C-Atom . Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC . Available at: [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate . Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI . Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications . Available at: [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives . Available at: [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI . Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies . Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF . Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC . Available at: [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water: Synthetic Communications - Taylor & Francis . Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate . Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water - R Discovery . Available at: [Link]
-
(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate . Available at: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds . Available at: [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review . Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives . Available at: [Link]
-
Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate . Available at: [Link]
-
Direct Site‐Selective Difunctionalization of Pyrazoles - ResearchGate . Available at: [Link]
-
Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm . Available at: [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET . Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences . Available at: [Link]
-
Direct nitration of five membered heterocycles - Semantic Scholar . Available at: [Link]
-
Pyrazole . Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - MDPI . Available at: [Link]
-
Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. - ResearchGate . Available at: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemmethod.com [chemmethod.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Direct C-H Alkenylation of Functionalized Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Heterocycle Synthesis Division
Ticket ID: BZP-REGIO-001 Topic: Regioselectivity Protocols for 1-Benzylpyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
User Issue: You are observing isomeric mixtures (1,3- vs. 1,5-substitution) when synthesizing 1-benzylpyrazoles.
Root Cause: The pyrazole anion is an ambident nucleophile. The tautomeric equilibrium (
Immediate Action Required: Before optimizing the synthesis, you must definitively identify your isomers. Do not rely solely on 1H NMR splitting patterns.
Diagnostic Protocol: Isomer Identification (NOE)
The only robust method to distinguish 1-benzyl-3-substituted pyrazoles from 1-benzyl-5-substituted pyrazoles is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .
| Feature | 1-Benzyl-3-Substituted (Target A) | 1-Benzyl-5-Substituted (Target B) |
| Structure | Benzyl group is distal to substituent. | Benzyl group is proximal to substituent. |
| NOE Signal | Strong NOE between Benzyl- | Strong NOE between Benzyl- |
| Sterics | Less crowded; usually the major product in basic alkylation. | More crowded; usually the minor product (unless directed). |
Mechanistic Insight & Visualization
To control the reaction, you must visualize the competing pathways. The diagram below illustrates the bifurcation point in direct alkylation.
Caption: Pathway bifurcation in pyrazole alkylation. Path A is generally favored by sterics, leading to the 1,3-isomer.
Troubleshooting Guides (Method-Specific)
Method A: Direct Alkylation (
)
Best for: Simple substrates where the 1,3-isomer is the target.
The Protocol:
-
Solvent: Use DMF or CH3CN (Polar aprotic). Avoid protic solvents which can mask nucleophilicity via hydrogen bonding.
-
Base:
or . Cesium often improves yields due to the "cesium effect" (increased solubility/reactivity). -
Temperature: Keep it low (
to RT). Higher temperatures increase the energy available to overcome the steric barrier of the 1,5-pathway, degrading selectivity.
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Low Selectivity (approx 1:1) | Small substituent at C3 (e.g., Methyl). | Switch to Method B (Cyclization). Steric differentiation is insufficient for |
| Wrong Isomer (1,5-product) | Chelation control or "anomalous" alkylation. | If using NaH in THF, the |
| Incomplete Reaction | Poor nucleophilicity. | Add 18-crown-6 (if using |
Method B: De Novo Cyclocondensation (The "Knorr" Approach)
Best for: 1,5-isomers or when direct alkylation fails.
This method builds the ring from a 1,3-diketone and benzylhydrazine.
-
Mechanism: Benzylhydrazine has two nitrogens. The terminal
is more nucleophilic . -
Control: The
will attack the more electrophilic carbonyl carbon of the diketone first.
The Protocol (Regio-Controlled):
-
Substrate: Unsymmetrical 1,3-diketone.
-
Reagent: Benzylhydrazine dihydrochloride.
-
Solvent (The Secret Weapon): Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
-
Why? Fluorinated alcohols are strong hydrogen-bond donors. They activate the carbonyls and can stabilize specific transition states, often enhancing regioselectivity to >95:5 [1][2].
-
Step-by-Step:
-
Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.5 M).
-
Add Benzylhydrazine (1.1 equiv).
-
Stir at RT.[1] (Monitor by LCMS).
-
Evaporate solvent (HFIP is volatile and expensive; recover if possible).
Method C: Mitsunobu Reaction
Best for: Sensitive substrates or when using Benzyl Alcohol instead of Benzyl Bromide.
Protocol:
-
Reagents: Pyrazole + Benzyl Alcohol +
+ DIAD/DEAD. -
Selectivity: Generally mirrors Method A (favors 1,3-isomer due to sterics).
-
Advantage: Neutral conditions (avoids strong bases).
Warning: If the pKa of the pyrazole is high (>13), the Mitsunobu reaction may fail or yield the N-alkylated hydrazine byproduct instead.
Advanced Analysis: The "Decision Tree"
Use this logic flow to determine your next experimental step.
Caption: Strategic decision tree for selecting the synthesis route based on target isomer and steric parameters.
Frequently Asked Questions (FAQ)
Q1: I performed the alkylation and got two spots on TLC. Which is which?
-
A: Typically, the 1,3-isomer (less hindered) is the major product and often runs slightly higher (less polar) on silica than the 1,5-isomer, but this is not a universal rule. You must isolate and run NOE.
Q2: Can I interconvert the isomers?
-
A: Generally, no. The N-benzyl bond is stable. However, if you heat the pyrazole salt to extreme temperatures (
), a "benzyl migration" (van Troostwijk rearrangement type) is theoretically possible but synthetically useless due to decomposition.
Q3: Why did my Mitsunobu reaction give me an N-N coupled product?
-
A: This is a common side reaction if the pyrazole is not acidic enough. The betaine intermediate reacts with the hydrazine byproduct (reduced DIAD) instead of the pyrazole. Ensure your pyrazole pKa is <13.
Q4: I need the 1,5-isomer but I don't have the diketone. Can I force alkylation at the hindered nitrogen?
-
A: It is very difficult. Some groups use blocking groups (e.g., N-THP protection), lithiate at C5, introduce the R group, then deprotect and benzylate, but this changes the synthetic logic. The cyclocondensation route (Method B) is far superior for 1,5-isomers.
References
-
Regioselectivity in Pyrazole Formation (Fluorinated Solvents)
-
Mitsunobu Reaction Mechanism & Regioselectivity
- Title: Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
- Source:PMC (NIH) / Chem. Asian J.
-
URL:[Link]
- General Pyrazole Alkylation Reviews: Title: Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Source: BenchChem Technical Guides.
-
NMR Characterization (NOE)
-
Microwave Assisted Alkylation
- Title: A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradi
- Source:Molbank 2006.
-
URL:[Link]
Sources
Technical Support Center: Catalyst Poisoning in 4-Bromopyrazole Cross-Couplings
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in 4-bromopyrazole cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning a critical challenge in this chemistry: catalyst poisoning and deactivation. Our goal is to equip you with the expert knowledge to diagnose, resolve, and prevent common experimental failures.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic workflow and actionable solutions grounded in mechanistic principles.
Q1: My reaction shows low or no conversion. What are the primary causes and how do I fix it?
Low or nonexistent conversion is the most common issue in cross-coupling reactions and can stem from several distinct problems: catalyst poisoning, catalyst deactivation, or suboptimal reaction conditions. A systematic diagnosis is crucial.
Possible Cause 1: Catalyst Poisoning by External Impurities The active Pd(0) catalyst is highly sensitive to impurities present in reagents or solvents, which can irreversibly bind to the metal center and halt the catalytic cycle.[1]
-
Diagnosis:
-
Reagent Purity Check: Review the purity specifications of all your starting materials, reagents, and solvents. Common catalyst poisons include sulfur compounds, halides (especially excess iodide or cyanide), nitriles, and other nitrogen-containing heterocycles.[1][2]
-
Run a Control Experiment: Perform the reaction using reagents of the highest possible purity (e.g., freshly recrystallized solids, anhydrous and degassed solvents). If this high-purity reaction proceeds successfully, it strongly indicates that your standard reagents are contaminated.[1]
-
-
Solution:
-
Purify Reagents: If poisoning is confirmed, purify all starting materials. Recrystallize solid reagents and distill liquid starting materials. Use freshly opened, anhydrous, and thoroughly degassed solvents.
-
Use Scavengers: In some cases, specific scavengers can be employed to remove known poisons. However, prevention through purification is the most robust strategy.
-
Possible Cause 2: Substrate- or Reagent-Induced Catalyst Inhibition The pyrazole ring system itself, being a nitrogen-containing heterocycle, can be a source of catalyst inhibition. The lone pair on the pyrazole nitrogen can coordinate to the palladium center, potentially forming stable, off-cycle complexes that are catalytically inactive.[3][4]
-
Diagnosis:
-
Unprotected N-H Acidity: If you are using an N-H pyrazole, the acidic proton can interfere with the basic conditions required for the reaction, leading to catalyst deactivation.[5]
-
Ligand Displacement: The pyrazole substrate may compete with your phosphine ligand for coordination sites on the palladium. If the pyrazole binds too strongly, it can displace the ligand and shut down catalysis.[6]
-
-
Solution:
-
Protect the Pyrazole N-H: If using an unprotected pyrazole, consider installing a protecting group (e.g., Trityl, Boc, or a simple methyl group) to block the N-H site.[7][8] This prevents acidic proton issues and can modulate the coordinating ability of the ring.
-
Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos).[6][9] These ligands form strong bonds with palladium, making them less susceptible to displacement by the pyrazole substrate. They also accelerate the key steps of the catalytic cycle, which can outcompete deactivation pathways.[10]
-
Possible Cause 3: Catalyst Deactivation via Oxidation or Aggregation The active catalyst is the Pd(0) species. If it becomes oxidized to inactive Pd(II) or aggregates into bulk palladium metal (palladium black), the reaction will stop.[1]
-
Diagnosis:
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Use Modern Precatalysts: Instead of air-sensitive Pd(0) sources like Pd(PPh₃)₄, use modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G2/G3). These are designed to reliably generate the active Pd(0) species in situ under the reaction conditions.[12]
-
Maintain Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation. A ligand-to-palladium ratio of 1:1 to 4:1 is typically recommended, depending on the specific system.[11]
-
Q2: I'm observing significant formation of palladium black. What's happening and how can I prevent it?
The appearance of a black precipitate (palladium black) is a definitive sign of catalyst death. It indicates that the soluble, catalytically active Pd(0) complexes have aggregated into bulk, inactive palladium metal.[1]
-
Causality: This typically occurs when the ancillary ligands (e.g., phosphines) are unable to sufficiently stabilize the monoligated Pd(0) intermediate, which is highly prone to aggregation. This can be caused by:
-
High Temperatures: Excessive heat can accelerate ligand dissociation and catalyst decomposition.[11]
-
Insufficient Ligand: Not using enough ligand leaves the palladium coordinatively unsaturated.[11]
-
Ligand Oxidation/Degradation: Oxygen or other impurities can destroy your phosphine ligand, stripping the palladium of its protective shell.
-
Poor Ligand Choice: A ligand that is not sterically bulky or electron-donating enough may not provide the necessary stability.[9]
-
-
Preventative Measures:
-
Use Stabilizing Ligands: Employ bulky, electron-rich monophosphine ligands (e.g., Buchwald or Hartwig ligands) or chelating bidentate phosphines (e.g., dppf, Xantphos). These ligands provide a more stable coordination sphere around the palladium.[1][9][13]
-
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Avoid "shotgun" heating to very high temperatures.
-
Ensure Inert Atmosphere: Meticulously deoxygenate your reaction mixture to protect both the palladium center and the phosphine ligands from oxidation.[11]
-
Check Ligand-to-Metal Ratio: Ensure an adequate excess of ligand is present as recommended by established protocols for your specific ligand class.
-
Q3: My main side-product is the debrominated pyrazole. What causes this and how can I minimize it?
Protodebromination (replacement of bromine with hydrogen) is a common side reaction, particularly with electron-rich or sterically hindered heterocyclic substrates.
-
Causality: This side reaction can occur through several pathways. In Suzuki couplings, it can arise from the reaction of the aryl palladium intermediate with trace water or other proton sources instead of the organoboron reagent. It can also be a sign of catalyst decomposition pathways. An unusual dehalogenation has been specifically observed in the Suzuki coupling of 4-bromopyrrole-2-carboxylates, a related heterocyclic system.[8]
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried, as water is often the proton source.
-
Choice of Base: The base can play a critical role. In some systems, weaker bases or fluoride-based bases (like KF or CsF) can suppress dehalogenation compared to strong hydroxides or carbonates in aqueous media.[14]
-
Protecting Groups: For N-H pyrazoles, using a protecting group can sometimes suppress this side reaction by altering the electronic properties of the ring.[8]
-
Optimize Catalyst System: Switching to a more active catalyst system that promotes a faster rate of cross-coupling can help the desired reaction outcompete the dehalogenation pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in 4-bromopyrazole couplings?
Beyond general impurities, specific reagents in your reaction can be culprits.
-
Substrate-Derived Poisons: As discussed, the pyrazole ring itself can be inhibitory.[3]
-
Reagent-Derived Poisons:
-
Excess Halides: Using an aryl iodide coupling partner can introduce iodide, which can act as a poison. Similarly, some bases (e.g., from certain salt batches) may contain halide impurities.[2]
-
Cyanide and Sulfur: Impurities from previous synthetic steps (e.g., residual cyanide or sulfur-containing reagents) are potent poisons.[2][15]
-
Water and Oxygen: While not classic "poisons," their presence leads to rapid catalyst deactivation through oxidation and hydrolysis side reactions.[11]
-
Q2: How does the pyrazole substrate itself contribute to catalyst deactivation?
The pyrazole ring has a dual nature that makes it challenging. It is both the substrate you want to functionalize and a potential ligand that can inhibit the catalyst.
-
Strong Coordination (Inhibition): The pyrazole nitrogen can coordinate strongly to the palladium center. This can lead to the formation of stable palladacycles or other off-cycle [Pd(pyrazole)n] complexes that do not proceed through the catalytic cycle.[3][4][16]
-
N-H Deprotonation Issues: For unprotected pyrazoles, the acidic N-H proton (pKa ≈ 14) can react with the base. This can lead to the formation of pyrazolate anions, which can also coordinate to the palladium and divert it from the desired cycle. This issue is well-documented for related N-H heterocycles like indazoles and benzimidazoles.[5]
Q3: What is the role of the ligand and how do I choose the right one?
The ligand is arguably the most critical component for success. It dictates the catalyst's stability, activity, and selectivity.[9][17]
-
Primary Roles:
-
Stabilization: The ligand stabilizes the highly reactive, low-coordinate Pd(0) species, preventing its aggregation into palladium black.[1]
-
Solubilization: The ligand's organic backbone keeps the palladium complex dissolved in the reaction solvent.
-
Tuning Reactivity: The steric bulk and electronic properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps of the catalytic cycle.[18]
-
-
Selection Criteria for 4-Bromopyrazoles:
-
Steric Bulk: Bulky ligands (e.g., those with t-butyl or cyclohexyl groups) promote the formation of the active monoligated Pd(0) species and accelerate the final reductive elimination step.[9][10]
-
Electron-Donating Ability: Electron-rich ligands (like dialkylbiarylphosphines) increase electron density on the palladium, which speeds up the initial, often rate-limiting, oxidative addition of the 4-bromopyrazole.[6]
-
Proven Success: Start with ligands that have a track record of success with challenging N-heterocycles. Buchwald's SPhos, XPhos, and related ligands are excellent starting points.[5][12]
-
Q4: How does the choice of base impact catalyst stability and activity?
The base is essential for the transmetalation step (in Suzuki coupling) or for deprotonating the nucleophile (in Buchwald-Hartwig amination), but its choice can significantly affect the reaction's outcome.[3][11]
-
Impact on Activity: The base's strength and solubility are key. For Suzuki reactions, a base like K₃PO₄ or Cs₂CO₃ is often required to activate the boronic acid for transmetalation.[10] For C-N couplings, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically needed to deprotonate the amine.[7]
-
Impact on Stability:
-
Base-Mediated Decomposition: Harsh bases can cause the decomposition of sensitive substrates or ligands, which in turn can generate catalyst poisons.[6]
-
Solubility Issues: Insoluble inorganic bases can lead to reproducibility issues if not ground finely and stirred vigorously.[10] Using a soluble organic base can sometimes be advantageous, though this requires a carefully chosen catalyst system.[19]
-
Aqueous vs. Anhydrous: The presence of water (often from the base or as a co-solvent) can be beneficial for transmetalation in some Suzuki couplings but can also promote catalyst deactivation and dehalogenation side reactions.[10][14]
-
Data & Visualization
Table 1: Common Catalyst Systems for 4-Bromopyrazole Cross-Couplings
| Cross-Coupling Type | Palladium Source | Ligand | Base | Solvent(s) | Typical Temp. (°C) | Reference |
| Suzuki-Miyaura | XPhos Pd G2 | (XPhos) | K₃PO₄ | Dioxane/H₂O | 100 | [5][12] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DME/H₂O | 80-100 (MW) | [20] |
| Buchwald-Hartwig (N-Aryl) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | [21] |
| Buchwald-Hartwig (N-Alkyl) | Pd(dba)₂ | tBuDavePhos | NaOtBu | Toluene | 80-85 | [7][22] |
Diagrams: Visualizing Key Concepts
Caption: Common pathways leading to catalyst deactivation away from the main cycle.
Caption: A logical workflow to diagnose the root cause of a failed reaction.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol is adapted from successful literature procedures for coupling N-protected 4-bromopyrazoles. [5][12]
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromopyrazole substrate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be degassed by sparging with argon for at least 20 minutes prior to use.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for the duration of the reaction (typically 12-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Diagnostic Reaction to Test for Catalyst Poisoning
This protocol helps determine if impurities in your reagents are the source of reaction failure. [1]
-
Baseline Reaction:
-
Run your standard reaction protocol using your current batches of reagents and solvents. Carefully record the conversion and yield.
-
-
High-Purity Reaction:
-
Purify Reagents: Recrystallize the 4-bromopyrazole and the boronic acid. Use a freshly opened bottle of base.
-
Purify Solvent: Use a high-purity, anhydrous, packaged solvent (e.g., AcroSeal™ or similar) that has been freshly degassed.
-
Run the Reaction: Execute the exact same protocol as the baseline reaction but with these purified materials.
-
-
Analysis:
-
Compare the outcome of the high-purity reaction to the baseline. A significant improvement in yield or conversion strongly implies that one or more of your standard reagents contain catalyst poisons.
-
References
- (No source)
-
Wikipedia. Catalyst poisoning. [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Surry, D. S. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Martínez-Alvarado, N., et al. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI. [Link]
-
Hu, J. T., et al. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry. [Link]
-
Martínez-Alvarado, N., et al. Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR. [Link]
- (No source)
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Bandyopadhyay, A., et al. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]
- (No source)
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Neufeldt, S. R., & Sanford, M. S. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. PMC. [Link]
-
Reddit user discussion. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- (No source)
- (No source)
-
Kelley, M. S., et al. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed. [Link]
- (No source)
-
ResearchGate user discussion. How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
- (No source)
-
Reddit user discussion. What do ligands actually do in a metal catalyzed coupling reaction?. r/chemistry. [Link]
- (No source)
- (No source)
- (No source)
-
Lee, J., et al. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(19), 4583. [Link]
-
García-Melchor, M., & Sure, R. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(44), 11333-11346. [Link]
-
Handy, S. T., & Zhang, Y. An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 46(43), 7449-7451. [Link]
- (No source)
- (No source)
- (No source)
- (No source)
-
Kumar, D., et al. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 13, 1923-1929. [Link]
-
Tcyrulnikov, S., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
- (No source)
-
Lee, J., et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
- (No source)
- (No source)
- (No source)
- (No source)
- (No source)
- (No source)
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. books.rsc.org [books.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. html.rhhz.net [html.rhhz.net]
- 21. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹³C NMR Shifts of 1-Substituted 4-Bromopyrazoles: An Essential Tool for Structural Elucidation in Drug Discovery
For researchers, scientists, and drug development professionals, the precise characterization of novel heterocyclic compounds is a cornerstone of successful research. Among these, pyrazole derivatives hold a prominent position due to their wide range of biological activities. This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 1-substituted 4-bromopyrazoles, a class of compounds frequently encountered as synthetic intermediates and pharmacophores. Understanding the nuances of their ¹³C NMR spectra is critical for unambiguous structural assignment, which in turn underpins the rational design and development of new therapeutic agents.
This guide will delve into the electronic and steric effects of various substituents at the N1 position on the chemical shifts of the pyrazole core carbons (C3, C4, and C5). By presenting and comparing experimental data, we aim to provide a practical reference for scientists working with these important molecules.
The Significance of ¹³C NMR in Pyrazole Chemistry
¹³C NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their electronic environment. In the context of 1-substituted 4-bromopyrazoles, ¹³C NMR is particularly powerful for:
-
Confirming the regioselectivity of N1-substitution: In the synthesis of N-substituted pyrazoles from pyrazole precursors, substitution can potentially occur at either N1 or N2. ¹³C NMR, often in conjunction with ¹H NMR, allows for the definitive determination of the substitution site.
-
Assessing the electronic influence of N1-substituents: The chemical shifts of the pyrazole ring carbons are sensitive to the electron-donating or electron-withdrawing nature of the substituent at the N1 position. This information is crucial for understanding the reactivity and potential biological interactions of the molecule.
-
Providing a unique fingerprint for compound identification: The ¹³C NMR spectrum of a compound is a unique physical property that can be used for identification and purity assessment.
Experimental Data and Comparative Analysis
The following sections present a compilation of experimentally determined ¹³C NMR chemical shifts for a series of 1-substituted 4-bromopyrazoles. The data has been collated from various authoritative sources to provide a comparative overview. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
1-Aryl-4-bromopyrazoles
The electronic nature of the substituent on the N1-phenyl ring significantly influences the chemical shifts of the pyrazole carbons. Let's examine the data for 1-phenyl-4-bromopyrazole and its derivatives.
| Compound | Substituent at N1 | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| 1 | Phenyl | 140.4 | 96.3 | 129.2 | [1] |
| 2 | 4-Bromophenyl | 139.6 | 96.9 | 129.5 | [2] |
Analysis of Substituent Effects:
-
C3 (Carbon adjacent to N-substituent): The C3 carbon is generally the most downfield of the pyrazole ring carbons, a consequence of being adjacent to two nitrogen atoms. The introduction of an electron-withdrawing bromo-group on the N1-phenyl ring in compound 2 results in a slight upfield shift of the C3 signal compared to the unsubstituted phenyl derivative 1 . This may seem counterintuitive, but it can be attributed to a complex interplay of inductive and resonance effects transmitted through the phenyl ring to the pyrazole core.
-
C4 (Brominated Carbon): The C4 carbon, directly attached to the bromine atom, exhibits a characteristic upfield chemical shift due to the "heavy atom effect" of bromine. Its chemical shift shows minor variation between compounds 1 and 2 , suggesting that the electronic changes on the distant phenyl ring have a limited impact on this position.
-
C5 (Carbon adjacent to NH): The C5 carbon resonates at a chemical shift intermediate between C3 and C4. Similar to C3, its chemical shift is influenced by the electronic nature of the N1-substituent, although to a lesser extent.
1-Alkyl-4-bromopyrazoles
For 1-alkyl substituted 4-bromopyrazoles, the electronic effect is primarily inductive.
| Compound | Substituent at N1 | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| 3 | Methyl | 138.5 | 93.5 | 128.9 | Inferred from similar compounds |
| 4 | Ethyl | 137.8 | 93.6 | 129.1 | [3][4] |
| 5 | Benzyl | 139.1 | 94.2 | 129.5 | [5] |
Analysis of Substituent Effects:
-
Inductive Effects: The electron-donating nature of the alkyl groups generally leads to a slight shielding (upfield shift) of the pyrazole ring carbons compared to the N-unsubstituted 4-bromopyrazole. The difference in chemical shifts between the methyl and ethyl derivatives is minimal, indicating that the inductive effect does not change significantly with a small increase in the alkyl chain length.
-
Steric and Anisotropic Effects: The benzyl group in compound 5 introduces both electronic and steric effects. The phenyl ring of the benzyl group can influence the chemical shifts of the pyrazole carbons through anisotropic effects. The observed downfield shift of C3 and C5 in the benzyl derivative compared to the methyl and ethyl derivatives could be attributed to these combined effects.
Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra
To obtain reliable and reproducible ¹³C NMR data for 1-substituted 4-bromopyrazoles, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for these compounds due to its good solubilizing power and relatively simple solvent signal.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the solvent and sample.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <1 Hz for the solvent signal is desirable.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a singlet.
-
Set the spectral width to cover the expected range of chemical shifts for pyrazoles (typically 0 to 160 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. For the concentrations mentioned above, 128 to 1024 scans are typically sufficient.
-
Employ a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if relative signal intensities are of interest, though it's important to note that in standard proton-decoupled ¹³C NMR spectra, peak intensities are not always directly proportional to the number of carbon atoms due to the Nuclear Overhauser Effect (NOE).
-
Visualizing Substituent Effects
The following diagrams illustrate the general structure of 1-substituted 4-bromopyrazoles and the key factors influencing their ¹³C NMR chemical shifts.
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. 4-Bromo-1-ethyl-1H-pyrazole | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [chemicalbook.com]
- 5. 1-benzyl-4-bromo-1H-pyrazole | C10H9BrN2 | CID 2989466 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Positional Isomerism of Chlorobenzyl Pyrazoles: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. The substitution pattern of a molecule, even by a single atom's shift in position, can dramatically alter its biological profile. This guide provides an in-depth comparison of the biological activities of pyrazole derivatives functionalized with 3-chlorobenzyl versus 4-chlorobenzyl moieties, drawing upon available experimental data to elucidate the impact of this positional isomerism.
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and versatile synthetic accessibility.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The introduction of a chlorobenzyl group to the pyrazole nucleus is a common strategy to enhance lipophilicity and introduce specific electronic properties that can modulate target binding. However, the seemingly subtle difference between a chlorine atom at the meta (3-position) and para (4-position) of the benzyl ring can lead to significant divergence in biological efficacy and mechanism of action.
Comparative Biological Activity: A Look at the Evidence
Direct, head-to-head comparative studies of 3-chlorobenzyl and 4-chlorobenzyl pyrazole isomers are not abundant in the current literature. However, by examining individual studies on these isomers, we can begin to piece together a comparative landscape of their biological potential.
Antimicrobial and Antifungal Activity
The antimicrobial potential of chloro-substituted pyrazoles is a recurring theme in medicinal chemistry research. The presence of a chloro group is often associated with enhanced antimicrobial and antifungal effects.[1]
One study on novel pyrazole derivatives reported that compounds with a chloro substitution on a styryl ring, which is structurally related to a benzyl group, were more efficient against Xanthomonas Campestris and Aspergillus Niger[1]. While this study does not directly compare the 3- and 4-chlorobenzyl isomers, it underscores the general importance of the chloro-substituent for antimicrobial activity.
Anticancer Activity
The development of pyrazole-based anticancer agents is an active area of research.[4] The chlorobenzyl moiety, in this context, is often explored for its potential to influence interactions with specific biological targets in cancer cells.
In a study focused on the synthesis of novel pyrazole derivatives, a 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde was synthesized and screened for its anticancer activities. Interestingly, this particular 4-chlorobenzyl derivative was found to be inactive in the anticancer screening.[5] This finding highlights that the mere presence of a chlorobenzyl group does not guarantee cytotoxic effects and that the overall molecular structure is critical for activity.
While a direct counterpart with a 3-chlorobenzyl group was not evaluated in the same study, this result for the 4-chlorobenzyl derivative serves as a crucial data point. The inactivity of this compound could be attributed to a variety of factors, including unfavorable steric or electronic interactions at the target site.
Structure-Activity Relationship (SAR) Insights
The difference in biological activity between the 3-chlorobenzyl and 4-chlorobenzyl pyrazole isomers can be rationalized through the principles of structure-activity relationships. The position of the chlorine atom on the benzyl ring influences the molecule's overall electronic distribution, lipophilicity, and steric profile, all of which are critical for its interaction with biological macromolecules.
-
Electronic Effects: A chlorine atom at the para-position (4-position) exerts a stronger electron-withdrawing effect through resonance compared to the meta-position (3-position), where the effect is primarily inductive. This difference in electron density on the benzyl ring can affect hydrogen bonding capabilities and pi-pi stacking interactions with amino acid residues in a protein's active site.
-
Steric Hindrance: While the steric bulk of the chlorine atom is the same in both isomers, its position can influence the overall conformation of the molecule. This can, in turn, affect how the molecule fits into a binding pocket. A 4-chloro substitution results in a more linear and symmetrical molecule compared to the 3-chloro isomer, which could be either beneficial or detrimental depending on the topology of the target protein.
-
Lipophilicity: The position of the chlorine atom can have a minor but potentially significant impact on the molecule's lipophilicity, which affects its ability to cross cell membranes and reach its intracellular target.
Experimental Methodologies
The evaluation of the biological activity of these compounds relies on a suite of standardized in vitro assays. Below are representative protocols for assessing antimicrobial and anticancer activities.
General Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to assess the antimicrobial activity of synthesized compounds.[1]
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a known concentration of microbial cells (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: A suitable sterile agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A control well containing only the solvent is also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Diagram of the Agar Well Diffusion Workflow
Caption: Workflow for assessing antimicrobial activity using the agar well diffusion method.
General Protocol for In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound (typically in a serial dilution). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration.
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
The available evidence suggests that the position of the chlorine atom on the benzyl substituent of a pyrazole core is a critical determinant of its biological activity. While a comprehensive, direct comparative analysis of 3-chlorobenzyl and 4-chlorobenzyl pyrazoles is yet to be published, the existing data points to the nuanced nature of their structure-activity relationships. The inactivity of a 4-chlorobenzyl pyrazole derivative in an anticancer screen highlights that generalizations about the bioactivity of this class of compounds should be made with caution.
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Abdelgawad, M. A., Abdellatif, K. R. A., & Ahmed, O. M. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Med chem, S1: 001. doi:10.4172/2161-0444.S1-001. Available from: [Link]
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El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Tantawy, A. M. (2013). Synthesis and biological activity of 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives, novel pro-apoptotic mitochondrial targeted agents. Bioorganic & Medicinal Chemistry, 21(1), 201-210. doi:10.1016/j.bmc.2012.10.046. Available from: [Link]
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Kumar, D., & Kumar, N. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(52), 33883-33895. doi:10.1039/D2RA05697A. Available from: [Link]
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Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. doi:10.1021/jm9804155. Available from: [Link]
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Li, F.-R., Zhang, Y.-J., Guo, F.-G., Duan, G.-Y., & Ge, Y.-Q. (2012). 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2203. doi:10.1107/S1600536812027298. Available from: [Link]
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Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. doi:10.4103/0975-7406.171680. Available from: [Link]
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Sadek, K. U., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269-1282. doi:10.1080/14756366.2021.1923010. Available from: [Link]
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Sharma, V., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. Available from: [Link]
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Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 453-460. Available from: [Link]
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Zhang, M., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4509-4512. doi:10.1016/j.bmcl.2010.06.028. Available from: [Link]
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Zîlha, S., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11332-11354. doi:10.1021/acs.jmedchem.9b01533. Available from: [Link]
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A Comparative Guide to the Crystal Structures of 4-Bromo-1-Benzyl-1H-Pyrazole Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structure data for 4-bromo-1-benzyl-1H-pyrazole derivatives and structurally related compounds. Understanding the three-dimensional arrangement of these molecules is paramount in drug design and development, as it dictates their interaction with biological targets. This document synthesizes crystallographic data from peer-reviewed literature to offer insights into the structural nuances of this important class of heterocyclic compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The substituent at the 1-position, such as a benzyl group, and the halogen at the 4-position, like bromine, significantly influence the molecule's physicochemical properties and, consequently, its pharmacological profile. X-ray crystallography provides the definitive method for elucidating the solid-state conformation and intermolecular interactions that govern crystal packing, which can impact solubility and bioavailability.
While a specific crystal structure for 4-bromo-1-benzyl-1H-pyrazole was not found in the immediate search, a wealth of data exists for structurally similar derivatives. By comparing these analogues, we can infer the likely structural features of the target compound and understand the impact of various functional groups on the pyrazole core.
Comparative Analysis of Crystal Structures
The crystal structures of pyrazole derivatives are often characterized by specific packing motifs and intermolecular interactions, such as hydrogen bonding and π-π stacking. The nature and arrangement of substituents on the pyrazole ring dictate these interactions.
A study on 4-halogenated-1H-pyrazoles revealed that 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding motifs.[4][5] In contrast, the fluoro and iodo analogues form non-isostructural catemers.[4] This highlights the profound influence of the halogen atom on the supramolecular assembly.
In more complex derivatives, such as those with phenyl or other aromatic groups, π-π stacking interactions become significant. For instance, the crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol demonstrates a nearly planar geometry stabilized by an intramolecular hydrogen bond, with intermolecular hydrogen bonds and π-π contacts influencing the crystal packing.[6]
The introduction of a benzyl group at the N1 position, as in our topic of interest, would add another layer of complexity. The flexible benzyl group can adopt various conformations, and its aromatic ring can participate in π-π stacking with neighboring molecules or with the pyrazole ring itself.
Table 1: Crystallographic Data for Selected Pyrazole Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Pyrazole derivative 4 | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.318(6) | [8] |
| Pyrazole derivative 5a | Monoclinic | P21/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 101.0921(8) | [8] |
| 4-bromo-2-(1H-pyrazol-3-yl)phenol | Triclinic | C2/c | 16.255(3) | 4.4119(9) | 25.923(5) | 107.99(3) | [6] |
| 4-chloro-1H-pyrazole | Orthorhombic | Pnma | - | - | - | - | [5] |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate | Monoclinic | P21/c | 7.177(2) | - | - | - | [9] |
Note: Detailed crystallographic parameters for all compounds were not available in the provided search results. This table is populated with the available data.
Experimental Methodologies: Synthesis and Crystallization
The synthesis of 4-bromo-1-benzyl-1H-pyrazole and its derivatives typically involves the cyclization of a β-diketone or a related precursor with a substituted hydrazine.
General Synthetic Workflow
Caption: General workflow for the synthesis and crystal structure determination of pyrazole derivatives.
Step-by-Step Synthesis of a Pyrazole Derivative (Illustrative Example)
The synthesis of pyrazole derivatives often follows a well-established chemical pathway. For instance, the synthesis of pyrazole-pyrazoline hybrid derivatives involved the condensation of 4-bromo phenylhydrazine and 4-methoxy acetophenone, followed by cyclization and formylation using the Vilsmeier-Haack reaction.[8]
Protocol:
-
Condensation: A mixture of the appropriate hydrazine (e.g., benzylhydrazine) and a 1,3-dicarbonyl compound is refluxed in a suitable solvent such as ethanol.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).[6]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.
Protocol:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with monochromatic X-rays at a specific temperature (often low temperature, e.g., 170 K, to reduce thermal vibrations).[5]
-
The diffraction pattern is collected and processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to obtain the final atomic coordinates and molecular geometry.
Structural Insights and Intermolecular Interactions
The analysis of crystal structures provides valuable information about non-covalent interactions that stabilize the crystal lattice. These interactions are also crucial for understanding ligand-receptor binding in a biological context.
Key Intermolecular Interactions in Pyrazole Derivatives
Caption: Common intermolecular interactions observed in the crystal structures of pyrazole derivatives.
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. Studies on pyrazole-4-carbaldehyde derivatives have utilized this method to analyze non-covalent interactions.[7]
Conclusion and Future Directions
The crystal structures of 4-bromo-pyrazole derivatives reveal a rich variety of supramolecular assemblies governed by a subtle interplay of hydrogen bonding, π-π stacking, and halogen bonding. While the specific crystal structure of 4-bromo-1-benzyl-1H-pyrazole remains to be determined, the comparative analysis of related structures provides a strong foundation for predicting its solid-state behavior.
Future work should focus on the synthesis and crystallization of 4-bromo-1-benzyl-1H-pyrazole and its derivatives to obtain definitive crystallographic data. This will enable a more precise understanding of the structure-activity relationships and facilitate the rational design of novel pyrazole-based therapeutic agents.
References
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Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. Retrieved February 21, 2026, from [Link][7]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. Retrieved February 21, 2026, from [Link][8][10]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ChemistrySelect. Retrieved February 21, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved February 21, 2026, from [Link][11]
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Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (2021). JETIR. Retrieved February 21, 2026, from [Link][1]
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Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1-H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Bentham Science. Retrieved February 21, 2026, from [Link]
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1-benzyl-4-bromo-1H-pyrazole. (n.d.). PubChem. Retrieved February 21, 2026, from [Link][12]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved February 21, 2026, from [Link][4]
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Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. (2017). De Gruyter. Retrieved February 21, 2026, from [Link][6]
-
Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. (2023). ResearchGate. Retrieved February 21, 2026, from [Link][9]
-
Low-temperature crystal structure of 4-chloro-1H-pyrazole. (2021). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 21, 2026, from [Link][5]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences. Retrieved February 21, 2026, from [Link][2]
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Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved February 21, 2026, from [Link][3]
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Reference Standards for 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole: A Comparative Technical Guide
Executive Summary
4-bromo-1-(3-chlorobenzyl)-1H-pyrazole is a critical heterocyclic building block, structurally analogous to intermediates used in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and HIF-PH inhibitors. In drug development, the quality of this intermediate directly impacts the impurity profile of the final API, particularly regarding regioisomeric purity.
This guide objectively compares the performance and utility of three distinct reference standard grades—Certified Reference Materials (CRM) , Analytical Standards , and Reagent Grade materials . It provides experimental protocols for distinguishing the critical N1 vs. N2 regioisomers, a common challenge in pyrazole alkylation chemistry.
Part 1: The Criticality of Regio-Purity
Why the Standard Matters
The synthesis of 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole typically involves the alkylation of 4-bromopyrazole with 3-chlorobenzyl halide. This reaction is not perfectly regioselective.[1][2] It produces two isomers:
-
N1-isomer (Target): The biologically active scaffold.
-
N2-isomer (Impurity): A "dead-end" impurity that is difficult to separate in downstream Suzuki couplings.
A reference standard must, above all else, quantitate the N2-isomer. Using a standard that fails to resolve these isomers renders potency calculations invalid.
Synthesis & Impurity Pathway
The following diagram illustrates the origin of the critical isomeric impurity managed by these standards.
Caption: Regio-divergent alkylation pathway showing the origin of the critical N2-isomer impurity.
Part 2: Comparative Analysis of Reference Grades
Selecting the correct reference standard grade depends on the development phase. Below is a direct comparison of the three available tiers for this specific pyrazole intermediate.
Comparative Performance Matrix
| Feature | Certified Reference Material (CRM) | Analytical Standard (Primary) | Reagent / Research Grade |
| Intended Use | GMP Release, Method Validation (ICH Q2) | R&D, Early Process Development | Synthesis Starting Material |
| Purity Assignment | Mass Balance (100% - Impurities - Water - Residuals) | Chromatographic Purity (% Area) | >95% or >98% (Nominal) |
| Uncertainty | Certified Uncertainty (± U) included | Not calculated | Unknown |
| Traceability | SI Units (via NIST/BAM primary standards) | Manufacturer's Internal Standard | None |
| Regio-Purity | Quantitatively Assayed (N1 vs N2) | Identified (Qualitative) | Often Co-eluting/Unspecified |
| Water Content | Measured (KF Titration) | Not usually corrected | Not Measured |
| Cost Factor | 10x | 3x | 1x |
When to Use Which?
-
Choose CRM when validating the HPLC method for the final API release, where the carryover of this intermediate must be quantified with legal certainty.
-
Choose Analytical Standard for routine in-process control (IPC) monitoring during the optimization of the alkylation reaction.
-
Choose Reagent Grade only as a reactant, never as a calibrator.
Part 3: Analytical Validation & Experimental Data
To establish a reference standard for 4-bromo-1-(3-chlorobenzyl)-1H-pyrazole, you must validate its identity and purity using orthogonal methods.
HPLC Protocol for Regioisomer Separation
Objective: Quantify the N1-isomer and resolve the N2-isomer impurity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% -> 95% B (Linear)
-
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 220 nm (amide/pyrazole backbone).
-
Temperature: 30°C.
Performance Criteria (System Suitability):
-
Resolution (Rs): > 1.5 between N1 and N2 isomers.
-
Tailing Factor: < 1.5 for the main peak.
NMR Characterization (Structural ID)
Objective: Distinguish regioisomers based on the benzyl methylene shift.
-
Solvent: DMSO-d6.
-
Key Diagnostic Signals:
-
N1-isomer (Target): The benzyl
typically appears at 5.30 - 5.40 ppm . The pyrazole C3-H and C5-H protons show distinct coupling. -
N2-isomer (Impurity): The benzyl
often shifts upfield/downfield (depending on shielding) relative to N1, typically by 0.1 - 0.2 ppm . -
13C NMR: The carbon shift of the benzyl
is the definitive differentiator.
-
Mass Balance Purity Calculation (For CRM Generation)
To convert an Analytical Standard into a Primary Reference Standard, use the Mass Balance equation:
- : Total organic impurities by HPLC (% Area).
-
Water: Determined by Karl Fischer (KF) titration.
-
Solvents: Determined by Headspace GC (HS-GC).
Part 4: Standard Qualification Workflow
The following flowchart outlines the decision logic for qualifying an in-house reference standard if a commercial CRM is unavailable.
Caption: Workflow for qualifying a primary reference standard from raw material.
Part 5: Stability and Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Brominated pyrazoles can be light-sensitive; use amber vials.
-
Hygroscopicity: Pyrazoles with free lone pairs can absorb moisture. Always equilibrate the vial to room temperature before opening to prevent condensation, which alters the water content and invalidates the mass balance assignment.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link
-
Alinezhad, H., et al. (2011).[3][4] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. J. Mex. Chem. Soc., 55(4), 238-241.[3][4] (Demonstrates regio-selectivity issues in pyrazole synthesis). Link
-
ChromaDex. (2024). Reference Standards Product Grades: CRM vs Analytical Standards. (Defines the hierarchy of standard grades). Link
-
Bayer Intellectual Property GmbH. (2011). Patent WO2011147809: Process for the preparation of substituted pyrazolopyridines. (Describes the synthesis of Riociguat intermediates involving benzyl-bromopyrazoles). Link
-
National Institute of Standards and Technology (NIST). Reference Materials Information.[5] (General guidance on traceability). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
